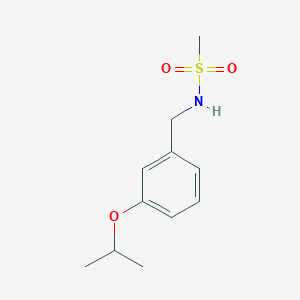

N-(3-isopropoxybenzyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9(2)15-11-6-4-5-10(7-11)8-12-16(3,13)14/h4-7,9,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCZUWMOGFZWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key sulfonamide derivatives is presented in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Steric Effects : The isopropoxy group in the target compound confers greater steric hindrance compared to smaller substituents like chloro or methyl groups in N-(3-chloro-4-methylphenyl)methanesulfonamide. This may reduce binding affinity in biological systems but enhance metabolic stability.

- Heterocyclic vs. Aromatic Cores : Benzoisoxazole-containing derivatives (e.g., ) exhibit rigid, planar structures that may enhance target binding in pharmacological contexts, whereas furan-based analogs (e.g., ) are more prone to oxidative degradation.

Pharmacological and Functional Insights

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(3-isopropoxybenzyl)methanesulfonamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters:

- Temperature : Maintain 0–5°C during methanesulfonyl chloride addition to avoid side reactions (e.g., hydrolysis) .

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) to stabilize intermediates and enhance reaction efficiency .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Confirm purity via HPLC (≥98% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isopropoxybenzyl group and sulfonamide linkage. For example, characteristic singlet peaks for methanesulfonyl protons (~3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted aniline derivatives) .

Q. How does the isopropoxybenzyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The isopropoxy group increases logP values, enhancing membrane permeability (measured via shake-flask method) .

- Solubility : Polar aprotic solvents (e.g., DMSO) are optimal for dissolution, critical for in vitro assays .

- Stability : Assess hydrolytic stability under physiological pH (7.4) using accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites that may skew activity readings .

- Structural Analog Comparison : Perform QSAR studies to isolate the impact of the 3-isopropoxybenzyl moiety versus other substituents .

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding pocket residency .

- Free Energy Perturbation (FEP) : Quantify energy contributions of the isopropoxy group to binding specificity .

Q. What experimental designs optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the benzyl ring .

- Catalytic Systems : Screen Pd/Cu catalysts for C–N coupling reactions (e.g., Buchwald-Hartwig conditions) to minimize byproducts .

- Kinetic Monitoring : Use in situ IR spectroscopy to track reaction intermediates and adjust reagent stoichiometry dynamically .

Q. How does the compound’s stability under UV/Vis light impact its application in photodynamic studies?

- Methodological Answer :

- Photodegradation Assays : Expose to 254 nm UV light and quantify degradation via HPLC. Use actinometry to calibrate light intensity .

- Radical Scavenger Testing : Add antioxidants (e.g., ascorbic acid) to determine if degradation is radical-mediated .

- Computational UV Spectrum Prediction : Compare experimental λmax with TD-DFT calculations to identify reactive excited states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.